molecular formula C34H40O16 B1664932 Amorphin CAS No. 4207-90-3

Amorphin

Cat. No. B1664932
CAS RN: 4207-90-3
M. Wt: 704.7 g/mol
InChI Key: CMQOKNQYLSMKJC-KMSBREDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morphine is an opioid pain-relieving medication that is used to treat moderate to severe pain when alternative pain relief medicines are not effective or not tolerated . It belongs to a class of medications called opiate (narcotic) analgesics . Morphine works by changing the way the brain and nervous system respond to pain; it does this by binding to the mu-opioid receptors within the central nervous system (CNS) and the peripheral nervous system (PNS) .


Synthesis Analysis

Morphine is a benzylisoquinoline alkaloid derived from the opium poppy plant . The synthesis of morphine-like alkaloids in chemistry describes the total synthesis of the natural morphinan class of alkaloids that includes codeine, morphine, oripavine, and thebaine .


Molecular Structure Analysis

At the molecular level, morphine is classified as a benzylisoquinoline alkaloid and features a complex structure composed of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Its molecular formula is C17H19NO3 .


Chemical Reactions Analysis

The biosynthesis of morphine involves various chemical reactions, including the Mannich reaction, which involves polar bond formation between a phenylacetaldehyde electrophile and dopamine as a bisnucleophile .

Scientific Research Applications

Amorphin and Phosphorylase: Protein Interactions in Muscle

Amorphin is identified as identical to phosphorylase, an enzyme crucial in glycogen metabolism. This finding emerged from studies on myofibrillar proteins, where amorphin was initially considered a new protein. The discovery underscores phosphorylase's (amorphin's) role in skeletal muscle Z-bands, binding to alpha-actinin and, with lesser affinity, to F-actin. This interaction facilitates the enzyme's localization in live cells, as demonstrated through experiments involving Green Fluorescent Protein (GFP) fused with phosphorylase (Chowrashi et al., 2002).

Z-Band Associations: Structural Insights

Amorphin, also known as the 85,000-dalton protein, associates with the Z-band of chicken pectoralis muscle myofibrils. It’s not a structural component of the Z-filaments, as its extraction doesn’t affect the Z-filaments. Alpha-actinin is confirmed as the structural element of these filaments. This research gives insights into the molecular architecture of muscle fibers and the role of different proteins in this structure (Chowrashi & Pepe, 1982).

Amorphization in Material Science

Amorphization, a process closely related to the study of amorphous materials, is extensively researched in materials science. For instance, the amorphization of silicon crystals under shear-driven conditions has been observed, providing vital insights into the dynamic processes leading to the formation of amorphous materials (He et al., 2016). This research is crucial in understanding the properties and applications of amorphous materials in various technological fields.

Drug Solubility and Amorphization

In pharmaceutical research, amorphization is a key strategy for enhancing the solubility of low-solubility drugs. This has been demonstrated in studies like increasing the dissolution rate of drugs through the crystalline-amorphous transition, offering potential solutions for improving drug efficacy (Pan et al., 2008). Understanding and controlling the amorphization process can significantly impact drug formulation and delivery.

Safety And Hazards

Morphine has many side effects. Some of the more common and more dangerous ones include drowsiness, dizziness, tiredness, anxiety, nausea, vomiting, stomach pain, gas, or constipation, sweating, low oxygen levels (shortness of breath), feeling light-headed or feelings of extreme happiness or sadness . Serious morphine side effects include slow heart rate, weak pulse, fainting, slow breathing (breathing may stop), chest pain, fast or pounding heartbeats, extreme drowsiness, feeling like you might pass out .

Future Directions

The future directions of morphine research could involve exploring its pharmacological mechanism of action in light of its effects on Parkinson’s disease symptoms . There is also interest in the development of new formulations of morphine and its derivatives .

properties

IUPAC Name

(1S,6R,13S)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23+,24+,25-,27-,28+,29-,30+,31+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQOKNQYLSMKJC-ABEMJNOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962264
Record name Amorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amorphin

CAS RN

4207-90-3
Record name Amorphin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4207-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amorphin
Reactant of Route 2
Amorphin
Reactant of Route 3
Amorphin
Reactant of Route 4
Amorphin
Reactant of Route 5
Amorphin
Reactant of Route 6
Amorphin

Citations

For This Compound
273
Citations
F ACREE Jr, M JACOBSON… - The Journal of Organic …, 1943 - ACS Publications
… Analysis showed the compound, for which the name“amorphin” is … When warmed in concentrated hydrochloric acid, amorphin … The acid filtrate obtained in the hydrolysis of amorphin …
Number of citations: 21 pubs.acs.org
P Chowrashi, B Mittal, JM Sanger… - Cell motility and the …, 2002 - Wiley Online Library
… amorphin. We report that partial sequences of purified amorphin protein indicate that amorphin … Anti-amorphin antibodies also reacted with purified chicken and rabbit phosphorylase. To …
Number of citations: 50 onlinelibrary.wiley.com
J Claisse, L Crombie, R Peace - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… amorphin is isolated by hydrogenolysis and shown to be 6-0-a-~-arabinosyl-~-glucose (vicianose) by chemical degradation. Amorphin, … structure and stereochemistry (I) for amorphin. …
Number of citations: 33 pubs.rsc.org
PK Chowrashi, FA Pepe - The Journal of cell biology, 1982 - rupress.org
The conclusions arrived at as a result of this work can be summarized as follows: (a) We have found that there is an 85,000-dalton protein, which we have called 85K amorphin, …
Number of citations: 53 rupress.org
K Maruyama, M Kuroda, Y Nonomura - Biochimica Et Biophysica Acta (BBA …, 1985 - Elsevier
… was an 85 000 Da protein, which they named amorphin, associated with the Z-line of chicken … of amorphin from their data resembled those of phosphorylase, we prepared amorphin …
Number of citations: 21 www.sciencedirect.com
L Crombie, MB Thomas - Chemical Communications (London), 1965 - pubs.rsc.org
0 below support a corresponding 6a-+ 12a migration in the compound, referred to rotenone as 1.00. of the aryl residue A in rotenoid biosynthesis. The rotenone was converted into 6a, …
Number of citations: 5 pubs.rsc.org
AG Kurmukov, MI Aĭzikov, SA Rasulova… - Farmakologiia i …, 1986 - europepmc.org
Amorphin--24-vicyanoside (C34H4O16 (2) H2O)--in a dose of 10 mg/kg orally decreases the content of cholesterol, total lipids, atherogenic lipoproteids in the blood and organs of intact …
Number of citations: 2 europepmc.org
AU Kasymov, ES Kondratenko… - Chemistry of Natural …, 1969 - Springer
On this basis, we have developed a method for the quantitative determination of amorphin in plant raw material. The method of determining rotenoids based on the measurement of the …
Number of citations: 2 link.springer.com
AU Kasymov, ES Kondratenko… - Chemistry of Natural …, 1970 - Springer
… be unchanged amorphin, and the least polar was the aglycone of amorphin, amorphigenin … of amorphin [c~]~ is -98 (ethanol), the difference in the molecular rotations of amorphin [M] D -…
Number of citations: 2 link.springer.com
IKIOB Bojanov, I Profirov - … Bulgaria, 21-26.9 …, 1981 - Bulgarian Academy of Sciences
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.